2-(4-Methoxybenzyl)-5-nitro-2H-indazole
Overview
Description
2-(4-Methoxybenzyl)-5-nitro-2H-indazole: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities The structure of this compound includes a benzyl group substituted with a methoxy group at the para position and a nitro group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-nitro-1H-indazole from 2-nitro-3-methylaniline through a diazotization reaction.
Protection of Indazole Nitrogen: The next step involves the protection of the nitrogen atom in the indazole ring using a 4-methoxybenzyl chloride in anhydrous dimethylformamide (DMF) with cesium carbonate as the base.
Purification: The product is then purified using standard techniques such as recrystallization from a petroleum ether/ethyl acetate mixture.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-(4-Methoxybenzyl)-5-nitro-2H-indazole can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: DDQ or trifluoroacetic acid at elevated temperatures (e.g., 65°C) can be used for the selective removal of the methoxybenzyl group.
Major Products:
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Indazole derivatives with the methoxybenzyl group removed.
Scientific Research Applications
Chemistry: 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is used as a building block in organic synthesis, particularly in the synthesis of more complex indazole derivatives.
Biology and Medicine: Indazole derivatives, including this compound, are studied for their potential antimicrobial, anti-inflammatory, and anticancer activities . They serve as lead compounds in drug discovery and development.
Industry: In the material science industry, indazole derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is not fully elucidated. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
2-(4-Methoxybenzyl)-4-nitro-2H-indazole: This compound is a regioisomer with the nitro group at the 4-position instead of the 5-position.
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: This compound has a similar methoxybenzyl group but is structurally different due to the presence of a thiazole ring.
Uniqueness: 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methoxybenzyl group and a nitro group provides opportunities for selective chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOLGVSXMAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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